Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
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Overview
Description
Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a complex organic compound that features a furan ring and a piperidine ring The furan ring is a five-membered aromatic ring with one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves multiple steps, starting with the preparation of the furan and piperidine precursors. One common method involves the alkylation of a furan derivative with a piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: Both the furan and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated or partially saturated piperidine derivatives.
Substitution: Various substituted furan and piperidine derivatives depending on the reagents used.
Scientific Research Applications
Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative of furan with a carboxyl group.
2,2,6,6-Tetramethylpiperidine: A derivative of piperidine with four methyl groups.
Uniqueness
Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to the combination of the furan and piperidine rings in a single molecule. This structural feature imparts distinct chemical and biological properties that are not observed in simpler derivatives like furan-2-carboxylic acid or 2,2,6,6-tetramethylpiperidine.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCJEYPZOBAFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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